Ethyl 2,3-dichloro-5-fluorophenylacetate
Overview
Description
Ethyl 2,3-dichloro-5-fluorophenylacetate is an organic compound with the molecular formula C10H9Cl2FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dichloro-5-fluorophenylacetate typically involves the esterification of 2,3-dichloro-5-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dichloro-5-fluorophenylacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloro-5-fluorophenylacetic acid and ethanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of this compound.
Hydrolysis: 2,3-dichloro-5-fluorophenylacetic acid and ethanol.
Oxidation: Various oxidized products depending on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2,3-dichloro-5-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 2,3-dichloro-5-fluorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Ethyl 2,3-dichloro-5-fluorophenylacetate can be compared with other phenylacetic acid derivatives such as:
Ethyl 2,3-dichlorophenylacetate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Ethyl 2,3-difluorophenylacetate: Contains two fluorine atoms instead of chlorine, leading to variations in chemical properties and applications.
Ethyl 2-chloro-5-fluorophenylacetate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Ethyl 2,3-dichloro-5-fluorophenylacetate is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester group attached to a dichloro- and fluorophenyl moiety. Its structure can be represented as follows:
This compound's unique arrangement of halogen atoms (chlorine and fluorine) contributes to its lipophilicity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine enhances its binding affinity, which may lead to the inhibition of various biochemical pathways. Research indicates that this compound may interfere with microbial metabolic processes, contributing to its antimicrobial properties.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains. The compound's mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic functions within the microorganisms .
Anticancer Activity
Recent investigations have explored the anticancer potential of this compound. In cell line studies, it has demonstrated cytotoxic effects against various cancer types, including breast and prostate cancer cells. The compound induces apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited an IC50 value indicating potent antimicrobial activity, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
- Cytotoxicity in Cancer Cells : In a comparative analysis with established anticancer drugs, this compound showed superior cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 12 μM. Mechanistic studies revealed that the compound induced significant reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | High | Moderate |
Ethyl 3,4-dichlorophenylacetate | Structure | Moderate | Low |
Ethyl 3-fluorophenylacetate | Structure | Low | High |
This table illustrates that while this compound exhibits strong antimicrobial properties compared to some analogs, it shows moderate anticancer activity relative to others.
Properties
IUPAC Name |
ethyl 2-(2,3-dichloro-5-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)4-6-3-7(13)5-8(11)10(6)12/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMANICCFUVZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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